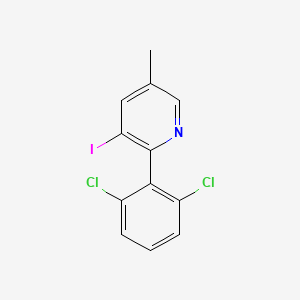
2-(2,6-Dichlorophenyl)-3-iodo-5-methylpyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2,6-Dichlorophenyl)-3-iodo-5-methylpyridine is an organic compound characterized by the presence of dichlorophenyl, iodo, and methyl groups attached to a pyridine ring
Preparation Methods
The synthesis of 2-(2,6-Dichlorophenyl)-3-iodo-5-methylpyridine can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction typically uses boron reagents and palladium catalysts under mild and functional group-tolerant conditions. The reaction conditions often involve the use of solvents like dimethylformamide or dimethyl sulfoxide and temperatures ranging from room temperature to reflux .
Chemical Reactions Analysis
2-(2,6-Dichlorophenyl)-3-iodo-5-methylpyridine undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of halogen atoms (chlorine and iodine) on the aromatic ring.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, leading to the formation of different products depending on the reagents and conditions used.
Coupling Reactions: As mentioned earlier, the Suzuki–Miyaura coupling reaction is a key reaction for the synthesis of this compound.
Scientific Research Applications
2-(2,6-Dichlorophenyl)-3-iodo-5-methylpyridine has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis, particularly in the formation of complex molecules through coupling reactions.
Biology: It may be used in the development of biologically active molecules, including potential pharmaceuticals.
Medicine: The compound’s derivatives could be explored for their therapeutic properties.
Industry: It can be used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-(2,6-Dichlorophenyl)-3-iodo-5-methylpyridine involves its interaction with molecular targets and pathways within biological systems. The compound’s effects are mediated through its ability to bind to specific receptors or enzymes, leading to changes in cellular processes. For example, similar compounds like diclofenac inhibit cyclooxygenase enzymes, reducing the production of prostaglandins involved in inflammation and pain .
Comparison with Similar Compounds
2-(2,6-Dichlorophenyl)-3-iodo-5-methylpyridine can be compared with other similar compounds such as:
2,6-Dichlorophenylacetic acid: This compound shares the dichlorophenyl group but differs in its functional groups and overall structure.
2,6-Dichlorophenyl isocyanate: Another compound with the dichlorophenyl group, used in different industrial applications.
Properties
Molecular Formula |
C12H8Cl2IN |
|---|---|
Molecular Weight |
364.01 g/mol |
IUPAC Name |
2-(2,6-dichlorophenyl)-3-iodo-5-methylpyridine |
InChI |
InChI=1S/C12H8Cl2IN/c1-7-5-10(15)12(16-6-7)11-8(13)3-2-4-9(11)14/h2-6H,1H3 |
InChI Key |
SFVFEVUHUOKMKF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(N=C1)C2=C(C=CC=C2Cl)Cl)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















